molecular formula C18H23N3O2 B5657263 1-(2,5-dimethoxybenzyl)-4-(2-pyridinyl)piperazine

1-(2,5-dimethoxybenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5657263
M. Wt: 313.4 g/mol
InChI Key: FFYMNVFKGPEVFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step chemical reactions, including reductive amination, amide hydrolysis, and N-alkylation processes. For example, the synthesis of various piperazine derivatives has been demonstrated through procedures that yield compounds with significant bioactivity, indicating the potential for diverse chemical modifications and the ability to tailor the synthesis for specific functional properties (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their chemical behavior and interaction with biological systems. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structures, revealing details about the arrangement of atoms and the configuration of the molecules. Studies on similar compounds, like the 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives, provide insights into the molecular conformations and the impact of substituents on the molecule's geometry (Z. Karczmarzyk & W. Malinka, 2004).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including halogenation, alkylation, and acylation, which significantly affect their chemical properties and potential applications. The reactivity can be tailored by modifying the substituents on the piperazine ring, leading to compounds with desired chemical behaviors and biological activities. The synthesis and analysis of regioisomeric bromodimethoxy benzyl piperazines highlight the intricate relationship between chemical structure and reactivity (Karim M. Abdel-Hay et al., 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. These properties are critical for the compound's application in different fields, including pharmaceuticals and materials science. Studies on the crystalline forms of piperazine derivatives, through slow evaporation of solvent mixtures, reveal the impact of molecular structure on the physical state and stability of these compounds (Robin A Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of "1-(2,5-dimethoxybenzyl)-4-(2-pyridinyl)piperazine" and related compounds, such as acidity/basicity, electrophilic/nucleophilic reactivity, and binding affinity to biological targets, are crucial for their potential applications. The structure-activity relationship studies, including receptor binding assays, provide insights into the interaction mechanisms and the potential for designing compounds with specific biological activities (Li Gu-ca, 2014).

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-22-16-6-7-17(23-2)15(13-16)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYMNVFKGPEVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5268753

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